

An In-depth Technical Guide to 2-(1-Methylhydrazino)quinoxaline Derivatives and Analogues

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Compound of Interest

Compound Name: 2-(1-Methylhydrazino)quinoxaline

Cat. No.: B103667

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Abstract

Quinoxaline derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Among these, derivatives and analogues of **2-(1-Methylhydrazino)quinoxaline** are of particular interest, demonstrating promising potential as antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this scaffold. Quantitative data on their bioactivity are summarized, and key experimental methodologies are detailed to facilitate further research and development in this area. Furthermore, this guide presents visual representations of synthetic pathways and proposed mechanisms of action to enhance understanding. While specific data on the **2-(1-methylhydrazino)quinoxaline** core is limited, this document extrapolates from the rich body of research on closely related 2-hydrazinoquinoxaline and quinoxaline-hydrazone analogues.

Introduction

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in drug discovery.[1] Its derivatives are known to exhibit a wide range of pharmacological properties, including but not limited to, antimicrobial, antiviral, anticancer, anti-inflammatory,



and antimalarial activities.[1][2] The introduction of a hydrazino or substituted hydrazino group at the 2-position of the quinoxaline core gives rise to a class of compounds with significant therapeutic potential. These 2-hydrazinoquinoxaline derivatives serve as key intermediates in the synthesis of a diverse library of bioactive molecules, including hydrazones, triazoles, and pyrazoles. This guide focuses on the derivatives and analogues of **2-(1-**

Methylhydrazino)quinoxaline, exploring their chemical synthesis, biological evaluation, and underlying mechanisms of action.

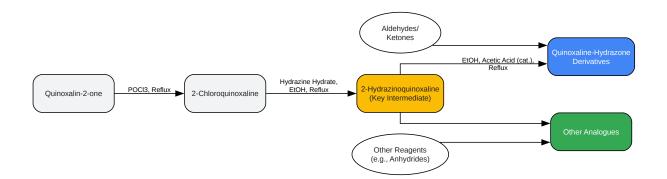
Synthesis of 2-Hydrazinoquinoxaline Derivatives and Analogues

The synthesis of **2-(1-Methylhydrazino)quinoxaline** analogues typically commences with the preparation of a 2-chloroquinoxaline intermediate. This is followed by a nucleophilic substitution reaction with hydrazine hydrate or a substituted hydrazine, and subsequent derivatization.

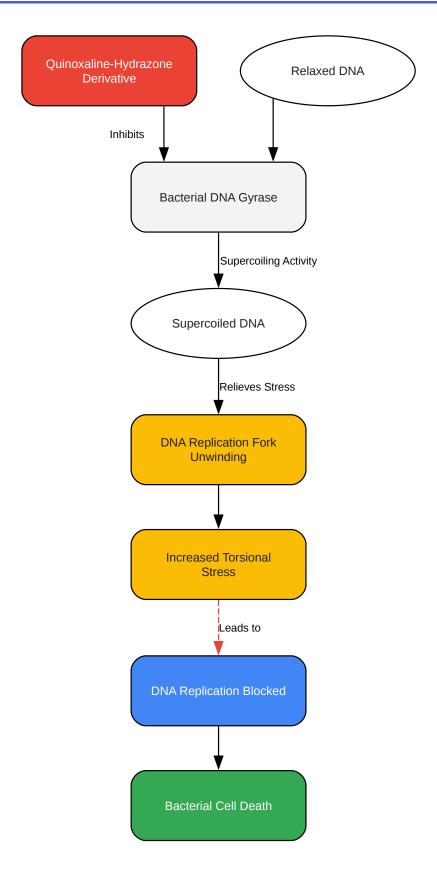
General Synthesis Workflow

The general synthetic route to access a variety of 2-hydrazinoquinoxaline derivatives is depicted below. The process begins with the chlorination of quinoxalin-2-one, followed by reaction with hydrazine hydrate to yield the key 2-hydrazinoquinoxaline intermediate. This intermediate can then be reacted with various electrophiles, such as aldehydes, ketones, or acid anhydrides, to produce a diverse range of analogues.









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References

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- 2. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents -PMC [pmc.ncbi.nlm.nih.gov]
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